molecular formula C10H11ClN2O3S B2750240 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide CAS No. 929973-97-7

1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide

Cat. No.: B2750240
CAS No.: 929973-97-7
M. Wt: 274.72
InChI Key: IIUNBAYUUAETNG-UHFFFAOYSA-N
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Description

1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the indole ring and a sulfonamide group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1H-indole-5-sulfonamide.

    Chloroacetylation: The key step involves the chloroacetylation of the indole derivative. This is achieved by reacting 2,3-dihydro-1H-indole-5-sulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and thiourea are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Carboxylic Acid Derivatives: Formed from hydrolysis reactions.

Scientific Research Applications

1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the indole ring can interact with hydrophobic pockets in proteins, affecting their function and stability .

Comparison with Similar Compounds

  • 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-carboxamide
  • 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-methanesulfonamide

Comparison: 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(2-chloroacetyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3S/c11-6-10(14)13-4-3-7-5-8(17(12,15)16)1-2-9(7)13/h1-2,5H,3-4,6H2,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUNBAYUUAETNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-97-7
Record name 1-(2-chloroacetyl)-2,3-dihydro-1H-indole-5-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Intermediate 55, indoline-5-sulfonamide (Intermediate 54A, 500 mg, 2.52 mmol) and 2-chloroacetyl chloride (221 μL, 2.77 mmol) were converted to the title compound (160 mg, 23%). 1H NMR (DMSO-d6) δ 8.13 (d, J=8.1 Hz, 1H), 7.68-7.66 (m, 2H), 7.24 (s, 2H), 4.58 (s, 2H), 4.20 (t, J=8.5 Hz, 2H), 3.24 (t, J=8.5 Hz, 2H); MS(ESI+) m/z 275.0 (M+H)+.
Name
Intermediate 55
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
221 μL
Type
reactant
Reaction Step One
Yield
23%

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